REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.S([O-])([O-])(=O)=O.[Na+].[Na+].[NH2:17][CH:18]([CH2:22][CH2:23][CH3:24])[CH2:19][CH2:20][CH3:21].[BH4-].[Na+]>ClCCl.CO>[Br:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][NH:17][CH:18]([CH2:22][CH2:23][CH3:24])[CH2:19][CH2:20][CH3:21] |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=O)C=CC=C1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
6.25 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
5.07 g
|
Type
|
reactant
|
Smiles
|
NC(CCC)CCC
|
Name
|
|
Quantity
|
0.757 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0.757 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
After stirring for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
close to 20° C
|
Type
|
FILTRATION
|
Details
|
the reaction mixture is filtered through a cartridge
|
Type
|
WASH
|
Details
|
washed with 2 lots of 10 cm3 of dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator under reduced pressure (5 kPa)
|
Type
|
CUSTOM
|
Details
|
The oil obtained
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred for 1 h at 20° C.
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
After stirring at 20° C. for 20 h
|
Duration
|
20 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture is concentrated
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator under reduced pressure (5 kPa)
|
Type
|
WASH
|
Details
|
The organic phase is washed with 2 lots of 50 cm3 of a saturated aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator under reduced pressure (5 kPa)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(CNC(CCC)CCC)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |